molecular formula C25H39N3O5 B12079715 (S)-Lisinopril Diethyl Ester CAS No. 877865-60-6

(S)-Lisinopril Diethyl Ester

Cat. No.: B12079715
CAS No.: 877865-60-6
M. Wt: 461.6 g/mol
InChI Key: MINXLIJLWPDRJA-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Lisinopril Diethyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The esterification of Lisinopril enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Lisinopril Diethyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Lisinopril Diethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Lisinopril and ethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester moiety, leading to the formation of carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Hydrolysis: Lisinopril and ethanol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(S)-Lisinopril Diethyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential to enhance the bioavailability of Lisinopril.

    Medicine: Explored for its improved pharmacokinetic properties compared to Lisinopril.

    Industry: Used in the development of new ACE inhibitors with better therapeutic profiles.

Mechanism of Action

The mechanism of action of (S)-Lisinopril Diethyl Ester involves its conversion to Lisinopril in vivo. Lisinopril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure. The esterification enhances the compound’s lipophilicity, potentially improving its absorption and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Lisinopril: The parent compound, used widely in the treatment of hypertension.

    Enalapril: Another ACE inhibitor with a similar mechanism of action.

    Ramipril: An ACE inhibitor with a longer duration of action.

Uniqueness

(S)-Lisinopril Diethyl Ester is unique due to its esterified form, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification aims to improve the drug’s absorption and bioavailability compared to its parent compound, Lisinopril.

Properties

CAS No.

877865-60-6

Molecular Formula

C25H39N3O5

Molecular Weight

461.6 g/mol

IUPAC Name

ethyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H39N3O5/c1-3-32-24(30)21(16-15-19-11-6-5-7-12-19)27-20(13-8-9-17-26)23(29)28-18-10-14-22(28)25(31)33-4-2/h5-7,11-12,20-22,27H,3-4,8-10,13-18,26H2,1-2H3/t20-,21-,22-/m0/s1

InChI Key

MINXLIJLWPDRJA-FKBYEOEOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.